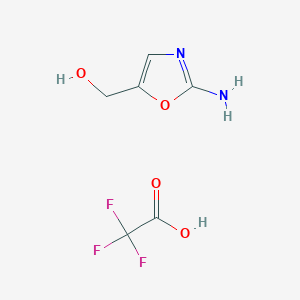

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a chemical compound with unique physical and chemical properties. It has a molecular weight of 228.13 . The compound is in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 228.13 . The compound should be stored at -10 degrees .Scientific Research Applications

Synthesis of Cyclodepsipeptides and Sugar Amino Acids

Cyclodepsipeptides incorporating sugar amino acids have been synthesized using a process that involves a three-component reaction. This reaction includes a sugar amino acid derivative, an aldehyde, and a dipeptide isonitrile, resulting in the formation of 5-aminooxazole. Subsequent steps involve saponification and trifluoroacetic acid promoted macrocyclization, leading to cyclic sugar amino acids (Bughin, Masson, & Zhu, 2007).

Development of Novel Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole has been developed, starting from simple and readily available inputs. This process involves heating a solution of an aldehyde, an amine, and an alpha-isocyanoacetamide to produce 5-aminooxazole efficiently (Janvier, Sun, Bienaymé, & Zhu, 2002).

Formation and Reactivity of 5-Alkoxy-2-aminooxazoles

The formation of 5-alkoxy-2-aminooxazoles has been achieved through Rh2(OAc)4-catalyzed reactions. These reactions involve diazoacetates with diisopropylcyanamide, resulting in the successful isolation of 5-alkoxy-2-aminooxazoles. These compounds exhibit novel reactivity, such as reacting with methanol to form a 1:1 adduct, showcasing an equilibrium with a nitrile ylide intermediate (Fukushima, Lu, & Ibata, 1996).

Influence on Binding Constant of Amino Acid Derivatives

Studies on amino acid derivatives, specifically the influence of methanol concentration on the equilibrium constant with cyclodextrins, have been conducted. These studies reveal the formation of ternary complexes and how methanol concentration affects the apparent equilibrium constant, providing insights into the binding interactions of these amino acid derivatives (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Safety and Hazards

Properties

IUPAC Name |

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLPNDHUDKDBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2582990.png)